![molecular formula C15H11Cl2N3S B5816851 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5816851.png)
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine, also known as GSK-3 inhibitor VIII, is a small molecule inhibitor that targets glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. The inhibition of GSK-3 has been implicated in the treatment of several diseases, including cancer, Alzheimer's disease, and diabetes.
作用机制
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitor VIII works by binding to the ATP-binding site of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine, thereby inhibiting its activity. N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine plays a crucial role in the regulation of several signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation. By inhibiting N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine, N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitor VIII can modulate these signaling pathways, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects
The inhibition of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine by N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitor VIII has been shown to have various biochemical and physiological effects. In cancer research, N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitor VIII has been shown to induce cell cycle arrest and apoptosis in cancer cells. In neurodegenerative disease research, N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitor VIII has been shown to reduce neuroinflammation and improve cognitive function. In diabetes research, N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitor VIII has been shown to improve insulin sensitivity and glucose metabolism.
实验室实验的优点和局限性
One of the advantages of using N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitor VIII in lab experiments is its high specificity and potency for N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine. This allows for precise modulation of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine activity, which is crucial for studying its role in various cellular processes. However, one of the limitations of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitor VIII is its potential off-target effects, which can lead to unintended effects on other signaling pathways.
未来方向
There are several future directions for research on N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitor VIII. One area of research is the development of more potent and selective N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitors for use in clinical settings. Another area of research is the investigation of the role of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine in various diseases, including cancer, neurodegenerative diseases, and diabetes. Additionally, the combination of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitor VIII with other drugs or therapies may provide synergistic effects for the treatment of various diseases.
合成方法
The synthesis of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitor VIII involves the reaction of 2,4-dichlorophenyl isothiocyanate with 6-methyl-2-pyridinamine in the presence of a base to form the thiazole ring. The resulting product is then purified by column chromatography to obtain the final compound with high purity and yield.
科学研究应用
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitor VIII has been extensively studied in various scientific research applications, including cancer, neurodegenerative diseases, and diabetes. In cancer research, N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitor VIII has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative disease research, N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitor VIII has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. In diabetes research, N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitor VIII has been shown to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes.
属性
IUPAC Name |
4-(2,4-dichlorophenyl)-N-(6-methylpyridin-2-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3S/c1-9-3-2-4-14(18-9)20-15-19-13(8-21-15)11-6-5-10(16)7-12(11)17/h2-8H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTAVZRVAOFPGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


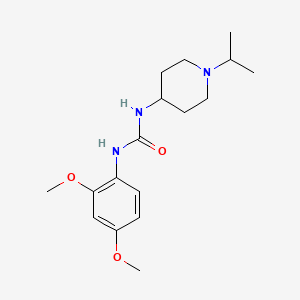
![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5816788.png)
![10,10-dimethyl-10,11-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B5816796.png)



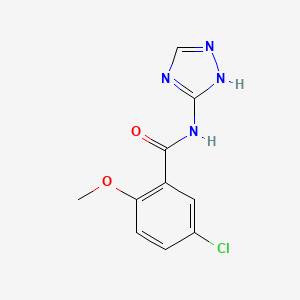
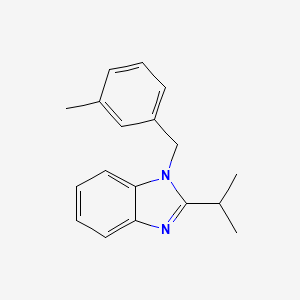
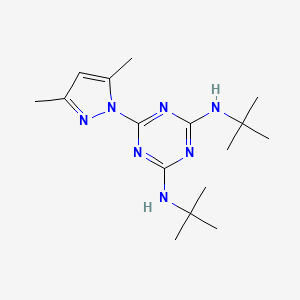
![2,6-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5816875.png)
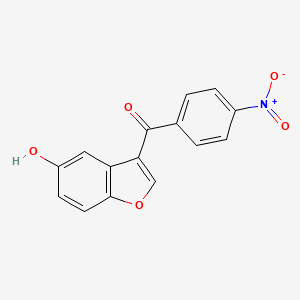
![N-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B5816885.png)
![2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5816886.png)